molecular formula C21H26S B12593374 1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene CAS No. 347887-08-5

1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene

Cat. No.: B12593374
CAS No.: 347887-08-5
M. Wt: 310.5 g/mol
InChI Key: DIXQHPZSLZTYCT-UHFFFAOYSA-N
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Description

1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene is an organic compound characterized by a benzene ring substituted with a methyl group and a sulfanyl group attached to a phenyl-substituted octenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene typically involves the following steps:

    Formation of the Octenyl Chain: The octenyl chain can be synthesized through a series of reactions starting from simpler alkenes or alkynes. This may involve hydroboration-oxidation or other addition reactions to introduce the desired functional groups.

    Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions, where benzene reacts with the octenyl chain in the presence of a Lewis acid catalyst.

    Introduction of the Sulfanyl Group: The sulfanyl group can be added through nucleophilic substitution reactions, where a thiol group reacts with the phenyl-substituted octenyl chain.

    Final Assembly: The final step involves the attachment of the methyl group to the benzene ring, which can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phenyl-substituted octenyl chain can be reduced using hydrogenation reactions in the presence of a palladium catalyst.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and catalysts.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens like chlorine or bromine (halogenation).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.

    Chemical Reactions: The sulfanyl group can act as a nucleophile or electrophile, participating in various chemical transformations.

Comparison with Similar Compounds

    1-Methyl-4-(1-pentyn-1-yl)benzene: Similar structure but with a pentynyl chain instead of an octenyl chain.

    1-Methyl-4-(phenylmethyl)benzene: Similar structure but with a phenylmethyl group instead of a phenyl-substituted octenyl chain.

    1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Similar structure but with methoxy groups and a different alkyl chain.

Uniqueness: 1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene is unique due to its specific combination of functional groups and the length of its alkyl chain, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

347887-08-5

Molecular Formula

C21H26S

Molecular Weight

310.5 g/mol

IUPAC Name

1-methyl-4-(1-phenyloct-1-en-2-ylsulfanyl)benzene

InChI

InChI=1S/C21H26S/c1-3-4-5-9-12-21(17-19-10-7-6-8-11-19)22-20-15-13-18(2)14-16-20/h6-8,10-11,13-17H,3-5,9,12H2,1-2H3

InChI Key

DIXQHPZSLZTYCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC1=CC=CC=C1)SC2=CC=C(C=C2)C

Origin of Product

United States

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